molecular formula C13H9Cl B109886 2-Chlorofluorene CAS No. 2523-44-6

2-Chlorofluorene

Cat. No.: B109886
CAS No.: 2523-44-6
M. Wt: 200.66 g/mol
InChI Key: FCPAQNZCCWBDSY-UHFFFAOYSA-N
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Description

Historical Context and Significance of Fluorene (B118485) Derivatives in Organic Chemistry

Fluorene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives have long captured the interest of the scientific community. ontosight.ai With a unique structure featuring two benzene (B151609) rings fused to a central five-membered ring, fluorene serves as a versatile building block in organic synthesis. ontosight.airesearchgate.net Historically, fluorene derivatives have been pivotal in the development of dyes and polymers. solubilityofthings.com More recently, their exceptional physical, chemical, and photoelectric properties have led to their widespread use in materials chemistry and pharmaceutical fields. researchgate.net

The reactivity of the fluorene molecule at various sites allows for the synthesis of a wide array of functionalized intermediates, polymers, and macrocycles. researchgate.net This has led to their application in advanced materials such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. ontosight.aisolubilityofthings.com The inherent fluorescence of the fluorene backbone makes its derivatives particularly valuable for creating blue-light-emitting materials and fluorescent probes for biological studies. solubilityofthings.comontosight.aitaylorandfrancis.com

Positioning 2-Chlorofluorene within the Halogenated Polycyclic Aromatic Hydrocarbon (PAH) Class

This compound is classified as a halogenated polycyclic aromatic hydrocarbon (HPAH or XPAH). ontosight.ainih.govd-nb.info This class of compounds consists of PAHs containing at least one halogen atom, such as chlorine, bromine, or fluorine, substituted for a hydrogen atom on the aromatic ring. d-nb.info The structure of this compound consists of a fluorene framework with a chlorine atom attached at the 2-position. ontosight.ai

The introduction of a halogen atom, in this case, chlorine, significantly influences the molecule's physical and chemical properties. ontosight.aicymitquimica.com It alters the electron density distribution within the aromatic system, affecting its reactivity, solubility, and polarity. ontosight.aicymitquimica.com Like other HPAHs, this compound is characterized by its hydrophobic nature, leading to low solubility in water but good solubility in organic solvents like ethanol (B145695), acetone, and chloroform. solubilityofthings.com These compounds are of environmental interest due to their potential persistence and bioaccumulation. ontosight.ai

Overview of Research Interests and Potential Applications of this compound and its Derivatives

Research interest in this compound and its derivatives stems from their utility as intermediates in the synthesis of more complex molecules. ontosight.aicymitquimica.com The presence of the chlorine atom provides a reactive site for nucleophilic substitution reactions, allowing for further functionalization. solubilityofthings.comcymitquimica.com This makes this compound a valuable precursor for creating a variety of organic compounds.

Key areas of application for this compound derivatives include:

Materials Science: Due to their fluorescent properties, derivatives are used in the development of materials for organic electronics, such as OLEDs and OFETs. solubilityofthings.com

Dyes and Pigments: The stable and vibrant colors of some fluorene derivatives make them suitable for use in the production of dyes. solubilityofthings.com

Pharmaceuticals: Fluorene derivatives are being explored for their potential therapeutic applications, including as inhibitors for viruses like Hepatitis C. nih.gov

Organic Synthesis: this compound serves as a building block for creating complex molecules with specific optical and electrical properties. ontosight.ai For instance, it can be used to synthesize 2-chloro-7-nitrofluorene (B110193) through nitration. ontosight.ai

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C13H9Cl solubilityofthings.com
Molar Mass 200.66 g/mol chembk.com
Appearance White to off-white solid crystalline substance solubilityofthings.com
Melting Point 85.0 °C solubilityofthings.com
Boiling Point 315.6 °C solubilityofthings.com
Density 1.2144 g/cm³ solubilityofthings.com
CAS Number 2523-44-6 chembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9Cl/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPAQNZCCWBDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179889
Record name Fluorene, 2-chloro- (8CI)
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Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2523-44-6
Record name 2-Chloro-9H-fluorene
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Record name 2-Chlorofluorene
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Record name 2-Chlorofluorene
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Record name Fluorene, 2-chloro- (8CI)
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Record name 2-CHLOROFLUORENE
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Synthetic Methodologies and Strategies for 2 Chlorofluorene

Established Synthetic Routes

The primary method for synthesizing 2-chlorofluorene involves the direct chlorination of fluorene (B118485). The regioselectivity of this reaction is highly dependent on the choice of chlorinating agent and the reaction conditions employed.

Chlorination of Fluorene Precursors

The direct electrophilic chlorination of fluorene can lead to a mixture of mono- and polychlorinated isomers. Achieving high selectivity for the 2-position requires careful control of the reaction parameters. A common approach involves the use of a chlorinating agent in the presence of a suitable solvent and sometimes a catalyst. For instance, reacting fluorene with a controlled amount of a chlorinating agent like sulfuryl chloride can yield this compound, although the formation of other isomers, such as 4-chlorofluorene and dichlorinated products like 2,7-dichlorofluorene (B131596), is possible. chemicalbook.comgoogle.com

A patented method for the synthesis of 2,7-dichlorofluorene involves reacting industrial-grade fluorene with sulfuryl chloride in glacial acetic acid, using iron trichloride (B1173362) as a catalyst. google.com By adjusting the stoichiometry of the reactants, this method can be adapted to favor the production of the mono-chlorinated product, this compound. The reaction is typically initiated at a low temperature (e.g., 16°C) and then heated to drive the reaction to completion. google.com

Comparative Analysis of Chlorinating Agents and Reaction Conditions

Several chlorinating agents can be employed for the synthesis of chlorinated fluorenes, each with distinct reactivity and selectivity profiles. The choice of agent and conditions is crucial for controlling the degree and position of chlorination.

Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of fluorene. google.com In combination with a Lewis acid catalyst like iron trichloride (FeCl₃) and a solvent such as glacial acetic acid, it can provide good yields of chlorinated products. google.com The reaction conditions, including temperature and reactant ratios, are critical for maximizing the yield of the desired isomer.

N-Chlorosuccinimide (NCS) is another widely used reagent for the chlorination of aromatic compounds. It is considered a milder source of electrophilic chlorine compared to chlorine gas or sulfuryl chloride, which can sometimes lead to higher selectivity.

Chlorine gas (Cl₂) can also be used for the direct chlorination of fluorene. However, its high reactivity can make it difficult to control the reaction, often leading to over-chlorination and a mixture of products. researchgate.net

Fluorine, while being the most electronegative halogen, is an exceptionally strong oxidizing agent, making its direct use in selective aromatic substitutions challenging and often impractical in a standard laboratory setting due to its high reactivity and the difficulty in controlling the reaction. doubtnut.comquora.comlibretexts.org

Below is a comparative table of common chlorinating agents used for fluorene.

Chlorinating AgentCatalyst/SolventTypical ConditionsObservations
Sulfuryl Chloride (SO₂Cl₂)FeCl₃ / Glacial Acetic AcidLow initial temperature, followed by heatingEffective for producing chlorinated fluorenes; stoichiometry control is key for selectivity. google.com
N-Chlorosuccinimide (NCS)Acetonitrile or DMFRoom temperature or gentle heatingMilder alternative, can offer better regioselectivity in some cases.
Chlorine (Cl₂)Lewis Acid / Various SolventsOften requires careful control of gas flow and temperatureHighly reactive, may lead to mixtures of polychlorinated products. researchgate.net

Advanced Synthetic Approaches for Functionalization

The this compound scaffold serves as a versatile platform for the introduction of further functionalities through various advanced synthetic methods.

Nucleophilic Substitution Reactions on the Chlorinated Fluorene Moiety

The chlorine atom at the C-2 position of the fluorene ring is generally unreactive towards simple nucleophilic aromatic substitution. However, under specific conditions, particularly with palladium catalysis (e.g., Buchwald-Hartwig amination), it can be replaced by various nucleophiles. libretexts.orgmdpi.com For instance, the reaction of this compound with amines in the presence of a palladium catalyst and a suitable base can lead to the formation of 2-aminofluorene (B1664046) derivatives. libretexts.orgchemguide.co.uksavemyexams.com This reaction proceeds via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. libretexts.org

Common nucleophiles for these transformations include primary and secondary amines, leading to the corresponding secondary and tertiary fluorenylamines. libretexts.orgsavemyexams.com

Table of Plausible Nucleophilic Substitution Reactions:

Nucleophile Catalyst System Product Type
Ammonia Pd catalyst / Strong Base 2-Aminofluorene libretexts.orgsavemyexams.com
Primary Amine (R-NH₂) Pd catalyst / Strong Base N-Alkyl-2-aminofluorene chemguide.co.uksavemyexams.com

Derivatization at the C-9 Position of the Fluorene Backbone

The methylene (B1212753) bridge (C-9 position) of the fluorene ring is acidic and represents a key site for functionalization.

Oxidation to Fluorenone: The C-9 position of this compound can be oxidized to a carbonyl group to yield 2-chloro-9-fluorenone. A documented method involves bubbling oxygen through a solution of this compound in pyridine (B92270) in the presence of Triton B, a strong base. This reaction proceeds with high yield (95%). prepchem.com The resulting 2-chloro-9-fluorenone can be further derivatized, for example, by reacting it with hydrazine (B178648) monohydrate in ethanol (B145695) to form 2-chloro-9-fluorenone hydrazone quantitatively. prepchem.comcdnsciencepub.com

Alkylation and Acylation: The acidic protons at the C-9 position can be removed by a strong base, such as an organolithium reagent or sodium amide, to generate a fluorenyl anion. This anion can then react with various electrophiles. For instance, reaction with alkyl halides leads to the formation of 9-alkyl or 9,9-dialkyl-2-chlorofluorene derivatives. osu.edu Similarly, Friedel-Crafts acylation can be performed on 9-substituted fluorenes to introduce acyl groups at the 2 and 7 positions. osu.edulibretexts.orgsaskoer.cabyjus.commasterorganicchemistry.com

Synthesis of 2-Chloro-9-fluorenone

Reagents Solvent Yield Reference

Regioselective Functionalization Strategies (e.g., C-2 and C-7 substitutions)

Achieving regioselective functionalization at other positions of the this compound ring, such as C-7, often requires multi-step synthetic sequences, commonly involving transition-metal-catalyzed cross-coupling reactions. researchgate.netbeilstein-journals.orgrsc.org

Suzuki-Miyaura Coupling: To introduce a new carbon-carbon bond at the C-7 position, a common strategy is to start with a 2,7-dihalofluorene, for example, 2-chloro-7-bromofluorene. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective coupling at the C-7 position. A Suzuki-Miyaura reaction with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can yield a 2-chloro-7-arylfluorene derivative. mdpi.comresearchgate.netmdpi.com

Buchwald-Hartwig Amination: Similarly, the Buchwald-Hartwig amination can be used for the regioselective introduction of nitrogen-based functional groups at the C-7 position of a 2-chloro-7-halofluorene precursor. libretexts.orgmdpi.com

These strategies allow for the construction of donor-acceptor type molecules based on the fluorene core, which are of interest in materials science for applications in organic electronics. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for mitigating the environmental impact associated with its production. Traditional synthetic routes often involve hazardous reagents, generate significant waste, and have low energy efficiency. By focusing on sustainable pathways and the minimization of byproducts, chemists aim to develop more environmentally benign and economically viable processes.

Exploration of Sustainable Synthetic Pathways

The exploration of sustainable synthetic pathways for this compound primarily centers on improving the conventional method of direct chlorination of fluorene. This involves introducing innovations such as advanced catalytic systems, greener solvents, and energy-efficient technologies.

Conventional synthesis typically involves the electrophilic substitution of fluorene using a chlorinating agent, often in the presence of a catalyst. However, these methods can lack selectivity, leading to a mixture of isomers and polychlorinated products. Sustainable approaches seek to enhance the efficiency and environmental profile of this transformation.

Catalytic Innovations: The use of highly selective catalysts is a cornerstone of green synthesis. For the chlorination of fluorene, research into more effective catalysts aims to improve the yield of the desired 2-chloro isomer while minimizing the formation of other isomers like 4-chlorofluorene.

Lewis Acid Catalysts: While traditional Lewis acids like AlCl₃ or FeCl₃ are effective, they are often required in stoichiometric amounts and can generate significant waste during workup. google.com The development of recyclable, solid acid catalysts such as zeolites or functionalized clays (B1170129) presents a greener alternative. google.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and processing costs. wiley-vch.de

Phase Transfer Catalysis (PTC): Phase transfer catalysts, such as quaternary ammonium (B1175870) salts, can facilitate the reaction between reactants in different phases (e.g., a solid organic substrate and an aqueous chlorinating agent). google.com This can eliminate the need for hazardous organic solvents, allowing reactions to proceed in greener media like water. matanginicollege.ac.in

Alternative Energy Sources: Modern synthetic methods employ alternative energy sources to drive reactions more efficiently.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, decrease energy consumption, and often improve product yields and purity compared to conventional heating methods. rasayanjournal.co.innih.gov This technique has been successfully applied to a wide range of organic syntheses, including heterocyclizations and substitutions, and represents a promising avenue for the greener synthesis of this compound. rasayanjournal.co.in

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound can enhance chemical reactivity through acoustic cavitation, leading to faster reactions under milder conditions. nih.gov

Greener Solvents and Reaction Conditions: The choice of solvent is a critical factor in the environmental impact of a chemical process.

Supercritical Fluids: Supercritical fluids, such as CO₂, can serve as environmentally benign reaction media. pitt.edu They are non-toxic, non-flammable, and can be easily removed and recycled by adjusting temperature and pressure, eliminating the solvent evaporation step common in traditional processes. pitt.edu

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both catalysts and solvents. Their negligible vapor pressure reduces air pollution, and they can often be recycled, making them a greener alternative to volatile organic compounds (VOCs). pitt.edu

The following table provides a comparative overview of traditional versus potential sustainable pathways for this compound synthesis.

FeatureTraditional PathwaySustainable PathwayGreen Advantage
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃, FeCl₃) google.comRecyclable solid acids (e.g., zeolites), Phase Transfer Catalysts google.comwiley-vch.deReduced waste, catalyst reusability, avoidance of hazardous materials.
Solvent Chlorinated hydrocarbons (e.g., CCl₄), Volatile Organic Compounds (VOCs) google.comWater, Supercritical CO₂, Ionic Liquids, Solvent-free conditions nih.govpitt.eduReduced toxicity, elimination of VOC emissions, easier product separation.
Energy Conventional heating (hours)Microwave irradiation, Ultrasound (minutes) rasayanjournal.co.innih.govReduced energy consumption, faster reaction rates, improved efficiency.
Selectivity Often low, producing isomeric mixturesHigh, due to optimized catalysts and conditionsMinimized byproducts, simplified purification, less waste.

Minimization of Hazardous Byproducts and Waste

A key objective of green chemistry is to design synthetic processes that minimize waste generation at its source. This is guided by principles like atom economy and the reduction of hazardous byproducts.

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting reactant atoms into the desired product. rsc.org The direct chlorination of fluorene is a substitution reaction, which inherently has a lower atom economy than an addition reaction because it produces a stoichiometric byproduct, hydrogen chloride (HCl).

The theoretical atom economy for the synthesis of this compound from fluorene and chlorine gas is calculated as follows:

C₁₃H₁₀ + Cl₂ → C₁₃H₉Cl + HCl

Formula Weight of this compound (C₁₃H₉Cl): 200.65 g/mol

Formula Weight of Hydrogen Chloride (HCl): 36.46 g/mol

Total Formula Weight of Products: 200.65 + 36.46 = 237.11 g/mol

Percent Atom Economy = (FW of desired product / Total FW of all products) x 100 Percent Atom Economy = (200.65 / 237.11) x 100 ≈ 84.6%

While this value is relatively high, it does not account for poor selectivity or the use of excess reagents, which generate further waste. The actual waste generated is better described by the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product. chembam.com For fine chemical production, E-factors can often be significantly high. chembam.com

Hazardous Byproducts: The primary challenge in the synthesis of this compound is controlling the selectivity of the chlorination reaction. Without precise control, a range of hazardous and difficult-to-separate byproducts can be formed.

Byproduct TypeSpecific ExamplesFormation ReasonEnvironmental Concern
Isomeric Byproducts 1-, 3-, and 4-ChlorofluoreneSimilar reactivity of different positions on the aromatic ring.Difficult and costly to separate, leading to product contamination and waste.
Polychlorinated Byproducts Dichlorofluorenes, TrichlorofluorenesOver-reaction of the fluorene substrate or the this compound product. aai.solutionsIncreased toxicity and persistence in the environment; often classified as persistent organic pollutants (POPs).
Reaction Byproducts Hydrogen Chloride (HCl)Inherent to the electrophilic substitution mechanism.Corrosive gas that requires neutralization, generating salt waste.
Solvent & Catalyst Waste Spent chlorinated solvents, hydrolyzed Lewis acid sludgeUse of hazardous materials in the reaction and workup. google.comContributes significantly to the process's E-factor and requires specialized disposal.

Waste Minimization Strategies:

Improved Selectivity: The most effective waste reduction strategy is to prevent its formation. beeindia.gov.in Employing highly selective catalytic systems and optimizing reaction conditions (e.g., temperature, reaction time, reactant ratios) can significantly increase the yield of this compound and reduce the formation of isomers and polychlorinated compounds. aai.solutions

Waste Valorization: While prevention is ideal, exploring uses for byproducts is another green principle. The HCl generated can be captured and used in other chemical processes, such as in oxychlorination reactions. aai.solutions However, finding applications for a mixed stream of chlorinated fluorene isomers is challenging, making source reduction the preferred approach.

By systematically applying these green chemistry principles, the synthesis of this compound can be transitioned from a process with considerable environmental drawbacks to one that is more sustainable, safer, and efficient.

Reactivity and Reaction Mechanisms of 2 Chlorofluorene

Influence of Chlorine Substitution on Fluorene (B118485) Reactivity

The introduction of a chlorine atom at the 2-position of the fluorene ring system significantly modifies the molecule's chemical behavior. solubilityofthings.comontosight.ai This substitution influences the electronic landscape of the aromatic framework, thereby altering its reactivity towards various chemical transformations. ontosight.aicymitquimica.com

The chlorine atom, being highly electronegative, exerts a powerful influence on the electron density distribution within the 2-chlorofluorene molecule. ontosight.aiontosight.ai This effect is primarily twofold:

Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the aromatic ring through the sigma (σ) bond. This inductive withdrawal deactivates the ring system, making it less susceptible to electrophilic attack compared to the unsubstituted fluorene molecule.

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons in its outer shell, which can be delocalized into the aromatic pi (π) system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions relative to the chlorine atom.

The altered electron density directly impacts the reactivity patterns of the aromatic system in this compound. solubilityofthings.com The presence of the chlorine atom makes the fluorene backbone a substrate for reactions like nucleophilic substitution. cymitquimica.com

The key impacts on reactivity are:

Nucleophilic Aromatic Substitution: The chlorine atom can act as a leaving group and its electron-withdrawing character can stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr). This makes this compound a candidate for such reactions. cymitquimica.comnumberanalytics.com

The following table summarizes the influence of the chlorine substituent on the reactivity of the fluorene aromatic system.

Reaction TypeEffect of Chlorine SubstituentResulting Reactivity Pattern
Electrophilic Aromatic Substitution Deactivates the aromatic rings via a dominant inductive effect.Slower reaction rate compared to fluorene; directs incoming electrophiles to positions ortho and para to the chlorine.
Nucleophilic Aromatic Substitution Activates the ring for nucleophilic attack by stabilizing the intermediate and acting as a leaving group.Enables substitution of the chlorine atom by strong nucleophiles. cymitquimica.com

Mechanistic Studies of Key Reactions

The presence of the chlorine atom on the aromatic ring allows this compound to undergo nucleophilic substitution reactions. cymitquimica.com The most probable mechanism for this transformation on an aryl halide is the SNAr (Substitution Nucleophilic Aromatic) mechanism.

The SNAr mechanism proceeds in two steps:

Formation of a Meisenheimer Complex: A strong nucleophile attacks the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the aromatic system and the chlorine atom helps to stabilize this intermediate. numberanalytics.com

Loss of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which acts as the leaving group.

This mechanism is distinct from SN1 and SN2 reactions common to alkyl halides. SN1 reactions involve the formation of a carbocation, which is unfavorable on an sp² hybridized carbon, while SN2 reactions are hindered by the electron density of the aromatic ring and the impossibility of backside attack. chemguide.co.uklibretexts.org

Oxidation and reduction reactions of this compound derivatives primarily involve the C9 position of the fluorene ring, which is a benzylic carbon and thus more reactive.

Oxidation: An oxidation reaction involves the loss of electrons or an increase in the oxidation state, often characterized by the addition of oxygen or removal of hydrogen. byjus.comlibretexts.org A key example involving a this compound derivative is the oxidation of 2-chlorofluorenone hydrazone. This compound is oxidized using yellow mercuric oxide in the presence of ethanolic potassium hydroxide (B78521) to yield 2-chloro-9-diazofluorene. cdnsciencepub.com This diazo compound is a versatile intermediate for further synthesis. cdnsciencepub.com

Reduction: A reduction reaction involves the gain of electrons or a decrease in the oxidation state, often characterized by the addition of hydrogen or removal of oxygen. byjus.comkhanacademy.org For instance, the carbonyl group at the C9 position in 2-chlorofluorenone can be reduced to a hydroxyl group, forming 2-chlorofluoren-9-ol, using reducing agents like sodium borohydride. Further reduction can lead to the formation of the this compound hydrocarbon.

The table below outlines these transformation pathways for this compound derivatives.

TransformationStarting MaterialReagent ExampleProduct
Oxidation 2-Chlorofluorenone hydrazoneYellow Mercuric Oxide2-Chloro-9-diazofluorene cdnsciencepub.com
Reduction 2-ChlorofluorenoneSodium Borohydride2-Chlorofluoren-9-ol

Photochemical reactions are initiated by the absorption of light, which excites a molecule to a higher energy state, enabling unique chemical transformations. researchgate.netnowgonggirlscollege.co.in The fluorene backbone in this compound allows it to exhibit fluorescence under UV light. solubilityofthings.com

The mechanism of a photochemical reaction begins with the absorption of a photon, promoting an electron to a higher energy molecular orbital. nowgonggirlscollege.co.in This excited-state molecule can then undergo several processes, including energy transfer or chemical reaction. nowgonggirlscollege.co.in For halogenated aromatic compounds like this compound, a common photochemical reaction is dehalogenation.

A relevant example is the reaction of 2-chloro-9-diazofluorene (synthesized from 2-chlorofluorenone) with tetrachloro-o-benzoquinone. cdnsciencepub.com In this reaction, the diazo compound reacts vigorously in benzene (B151609), with the evolution of nitrogen gas, to form 2-chloro-9-(tetrachloro-o-phenylenedioxy)fluorene. cdnsciencepub.com While initiated by the reactivity of the diazo group, this demonstrates the types of complex structures that can be formed from photochemically relevant precursors of this compound. The absorption of light can provide the activation energy for such reactions to proceed. vapourtec.com

Hydrolytic Degradation Mechanisms

Hydrolytic degradation involves the breakdown of a chemical compound through its reaction with water. fiveable.meresearchgate.net For chlorinated aromatic compounds like this compound, this process typically involves the nucleophilic substitution of the chlorine atom by a hydroxyl group from water, which would yield 2-hydroxyfluorene.

However, the carbon-chlorine bond in an aryl halide is significantly stronger and less susceptible to hydrolysis than in an alkyl halide. This is due to the sp² hybridization of the carbon atom and the resonance stabilization of the C-Cl bond with the aromatic ring. Therefore, the direct hydrolytic degradation of this compound under typical environmental conditions (neutral pH, ambient temperature) is expected to be a very slow process. The reaction generally requires more forceful conditions, such as high temperatures or the presence of strong acids, bases, or catalysts, to proceed at a significant rate. fiveable.me While hydrolysis is a fundamental degradation pathway for some classes of chemicals, like certain polymers, it is not considered a primary or rapid degradation mechanism for persistent organic pollutants such as this compound in the environment. fiveable.meoecd.orgmdpi.com

Derivatives of 2 Chlorofluorene: Synthesis, Properties, and Applications

Synthesis and Characterization of Fluorene-Based Polymers

Fluorene-based polymers are a significant class of materials in organic electronics, prized for their high photoluminescence quantum yields and good charge carrier mobility. The synthesis of these polymers often utilizes 2-chlorofluorene or its derivatives as monomers in cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a predominant method, where fluorene-based boronic acids or esters are reacted with halogenated comonomers, which can include derivatives of this compound, in the presence of a palladium catalyst. 20.210.105mdpi.com This method allows for the creation of alternating copolymers with well-defined structures.

For instance, a series of soluble, blue-light-emitting alternating polyfluorene copolymers have been synthesized via palladium-catalyzed Suzuki coupling. 20.210.105 The properties of these polymers, such as their band gap and energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be precisely tuned by selecting different comonomers to be paired with the fluorene (B118485) unit. 20.210.105aau.edu.et Characterization of these polymers typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm the structure, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. 20.210.105

Below is a table summarizing examples of fluorene-based copolymers, highlighting the tunability of their properties.

Polymer NameComonomer UnitSynthesis MethodKey Properties
Poly[2,7-(9,9-dihexylfluorene)-co-alt-phenylene] (P2)PhenyleneSuzuki CouplingBand Gap: 2.95 eV, Blue Emission. 20.210.105
Poly[2,7-(9,9-dihexylfluorene)-co-alt-2,5-dihexyloxy-p-phenylene] (P4)2,5-dihexyloxy-p-phenyleneSuzuki CouplingRed-shifted spectrum compared to P2 due to electron-donating groups. 20.210.105
Poly[2,7-(9,9-dihexylfluorene)-co-alt-naphthalene] (P9)NaphthaleneSuzuki CouplingDecrement in both HOMO and LUMO energy levels compared to homopolymer. 20.210.105
Fluorene-Benzotriazole Copolymers (P1 series)4,7-dibromo-2H-benzo[d]1,2,3-triazoleSuzuki Couplingp-type mobilities of ~10⁻⁴ cm²·V⁻¹·s⁻¹. mdpi.com

Development of Fluorescent Compounds and Their Derivatives

The inherent fluorescence of the fluorene moiety makes this compound an excellent starting material for the development of novel fluorescent compounds. cymitquimica.comsolubilityofthings.com The rigid, planar structure of fluorene contributes to its strong emission properties, which can be modulated by introducing various functional groups onto the aromatic backbone. ontosight.ai The chlorine atom at the 2-position provides a reactive site for further chemical transformations, allowing for the synthesis of a diverse library of derivatives with tailored photophysical properties. ontosight.aicymitquimica.com

Synthesis strategies often involve nucleophilic substitution or cross-coupling reactions at the chlorine position. For example, the nitration of this compound can produce derivatives like 2-chloro-7-nitrofluorene (B110193), which also exhibits fluorescent properties. ontosight.ai Furthermore, Suzuki coupling reactions can be used to attach various aryl groups at the 2- and 7-positions, leading to the formation of 2,7-diaryl substituted fluorenes. researchgate.net These modifications can alter the electron density distribution within the molecule, thereby tuning the emission color, quantum yield, and sensitivity to the chemical environment. ontosight.ai This tunability is crucial for applications in biochemical sensing, fluorescence microscopy, and optoelectronics. ontosight.airesearchgate.net

Derivative TypeSynthesis ApproachKey FeaturePotential Application
2-Chloro-7-nitrofluoreneNitration of this compoundModified electronic propertiesIntermediate for dyes, materials science. ontosight.ai
2,7-Diaryl fluorenesSuzuki-Miyaura cross-couplingTunable fluorescenceFluorescent sensors, OLEDs. researchgate.net
Tetraphenylethylene-based fluorene derivativeMulti-step synthesis including Suzuki couplingAggregation-induced emissionFluorescent probes for detecting nitro compounds. researchgate.net

Applications in Organic Electronics

Derivatives of this compound are instrumental in the advancement of organic electronics, a field focused on creating lightweight, flexible, and low-cost electronic devices. ontosight.aiscispace.com The versatility of fluorene-based materials allows them to be used in various components of these devices, leveraging their excellent photophysical and charge-transporting properties. guidechem.commdpi.com

In the realm of OLEDs, fluorene-based compounds, often derived from precursors like this compound, are widely investigated, particularly for blue-light emission. solubilityofthings.com20.210.105 Polyfluorenes are known for their high photoluminescence efficiency and good charge-carrier mobility, making them suitable as emissive materials or as host materials for phosphorescent dopants. 20.210.105mdpi.comossila.com The ability to tune the bandgap of fluorene copolymers allows for the precise control of the emission color. 20.210.105 For example, alternating polyfluorene copolymers have been synthesized that exhibit emission in the blue region of the spectrum. 20.210.105

Furthermore, fluorene derivatives can be engineered to serve as host materials in highly efficient phosphorescent OLEDs (PhOLEDs). For a host material to be effective, its triplet energy level must be higher than that of the phosphorescent guest. Fluorene's wide bandgap makes it a suitable candidate. A novel host material, triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F), demonstrates the potential of fluorene derivatives. researchgate.net When used as a host for the sky-blue phosphorescent emitter FIrpic, the resulting OLED achieved a maximum external quantum efficiency (EQE) of 15%. researchgate.net

Device RoleMaterial ExamplePerformance Metric
Blue EmitterPoly[2,7-(9,9-dihexylfluorene)-co-alt-phenylene]Emission bandgap: 2.81 to 3.35 eV. 20.210.105
Host MaterialTriphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F)Max. EQE: 15% (with FIrpic guest). researchgate.net
Host MaterialTriphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F)Max. EQE: 9.4% (with FIrfpy guest). researchgate.net

This compound derivatives are also explored for their potential in Organic Field-Effect Transistors (OFETs), which are key components of organic integrated circuits and sensors. ontosight.aisolubilityofthings.com In an OFET, the semiconductor layer's ability to transport charge carriers (holes or electrons) is the most critical parameter, measured as charge carrier mobility. Fluorene-based polymers and small molecules can be designed to exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior. mdpi.comnih.gov

For example, fluorene-based donor-acceptor copolymers containing benzotriazole (B28993) units have been synthesized and implemented in OFETs. mdpi.com These materials demonstrated p-type behavior with charge mobilities around 10⁻⁴ cm²·V⁻¹·s⁻¹. mdpi.com More recently, functionalized-phenanthrene conjugated N-heteroacenes, which can be conceptually derived from fluorene-type structures, have been synthesized to create air-stable n-type OFETs. nih.gov These devices, fabricated via spin-coating, showed electron mobilities as high as 4.27×10⁻³ cm² V⁻¹ s⁻¹ under ambient conditions, highlighting the progress in developing stable and solution-processable n-type materials. nih.gov

Material TypeOFET TypeCharge Carrier Mobility (µ)
Fluorene-Benzotriazole Copolymersp-type~10⁻⁴ cm² V⁻¹ s⁻¹
Phenanthrene Conjugated N-heteroacenen-typeUp to 4.27×10⁻³ cm² V⁻¹ s⁻¹

Organic photovoltaics (OPVs), or organic solar cells, represent a promising technology for low-cost, flexible solar energy conversion. taylorfrancis.com In the most common OPV architecture, the bulk heterojunction (BHJ), an electron-donating material is blended with an electron-accepting material to form the photoactive layer. researchgate.net Fluorene-based polymers, synthesized from monomers like this compound, are often employed as the electron-donating component due to their favorable electronic properties and processability. guidechem.comresearchgate.net

Exploration in Materials Science

Beyond organic electronics, derivatives of this compound are being explored for a wide array of applications in materials science. ontosight.aicymitquimica.com The compound's reactivity and the fluorescent nature of its backbone make it a versatile building block for creating functional materials with unique properties. cymitquimica.comsolubilityofthings.com

One significant area of exploration is the synthesis of porous organic polymers for gas capture and storage. rsc.org Covalent triazine frameworks (CTFs) are a class of porous polymers known for their high stability and tunable porosity. A CTF synthesized using fluorene building blocks has demonstrated exceptional performance in capturing carbon dioxide (CO₂) and storing hydrogen (H₂). rsc.org This fluorene-based framework, synthesized under ionothermal conditions, exhibits a high surface area of 1235 m² g⁻¹ and an excellent CO₂ sorption capacity of 4.28 mmol g⁻¹ at 273 K, which is among the highest reported for porous organic polymers. rsc.org

Additionally, fluorene derivatives have been developed as chemosensors. researchgate.net For example, a fluorescent sensor based on a fluorene core was synthesized and used for the sensitive detection of certain nitroaromatic compounds, which are common explosives. researchgate.net The versatility of the fluorene structure allows for its incorporation into various advanced materials, showcasing its importance beyond its traditional use in organic electronics. ontosight.aicymitquimica.com

Material TypeApplicationKey Performance Metric
Fluorene-based Covalent Triazine Framework (CTF)CO₂ CaptureSorption Capacity: 4.28 mmol g⁻¹ (at 273 K). rsc.org
Fluorene-based Covalent Triazine Framework (CTF)H₂ StorageAdsorption Capacity: 4.36 wt% (at 77 K, 20 bar). rsc.org
Fluorene-cored Small MoleculeFluorescent SensorDetection of nitroaromatic compounds. researchgate.net

Development of Materials with Specific Optical Properties

The fluorene core is known for its high thermal and photochemical stability, making it an excellent building block for chromophores. ucf.edu Derivatives of this compound are utilized in producing fluorescent compounds and materials designed for specific optical and electrical applications, including optoelectronics. ontosight.aifyla.com The modification of the fluorene system, such as by introducing a chlorine atom, influences the molecule's electron density, which in turn affects its optical behavior. ontosight.ai

Systematic variations in the molecular structure of fluorenyl chromophores allow for the fine-tuning of their photophysical properties. ucf.edu For example, studies on new fluorene derivatives have demonstrated that creating symmetrical molecules with a large π-conjugated system flanked by electron-withdrawing groups can lead to materials with very high two-photon absorption (2PA) cross-sections, a key parameter for applications in photonics and bio-imaging. ucf.edu

Table 1: Optical Properties of Selected Fluorene Derivatives

Compound Type Key Structural Feature Observed Optical Property Application Area Reference
Fluorescent Compounds This compound backbone Production of fluorescent materials Biochemistry, Optoelectronics ontosight.ai
Fluorenone Derivatives Fluorenone core High hyperpolarizability, Nonlinear Optical (NLO) effects Photonics, THz Generation ru.nl
Thiophene-Substituted Fluorenes S,S-dioxidized thiophene (B33073) rings Strong solvatofluorochromism, shifted emission spectra Sensors, Optical Materials rsc.org
Symmetrical Fluorenyl Chromophores Large π-system with terminal electron-withdrawing groups High two-photon absorption (2PA) cross-section Photonics, Bio-imaging ucf.edu

Synthesis of High-Performance Polymers with Tunable Thermal and Optical Properties

Polymers incorporating the fluorene scaffold are widely studied for applications in organic electronics, particularly for blue-light emitting devices. 20.210.105 The synthesis of these polymers, often achieved through methods like the palladium-catalyzed Suzuki coupling reaction, allows for the creation of copolymers with alternating structural units. 20.210.105 This copolymerization strategy is a powerful tool for tuning the material's properties. By controllably modifying the main polymer chain and its side groups, researchers can engineer the HOMO and LUMO energy levels, thereby tuning the polymer's electronic and optical characteristics, such as the bandgap and emission color. 20.210.105

For instance, a series of soluble alternating polyfluorene copolymers demonstrated that their band gaps could be precisely controlled within the 2.81 to 3.35 eV range, corresponding to blue-light emission. 20.210.105 The thermal properties of these polymers are also critical for device stability and performance. Studies show that fluorene-based polymers generally exhibit good thermal stability and relatively high glass transition temperatures (Tg). 20.210.105 The specific architecture of the polymer, such as incorporating comonomers like carbazole (B46965) or naphthalene, can significantly alter both the spectral properties and the energy levels compared to the fluorene homopolymer. 20.210.105

The development of high refractive index polymers is another area of interest. While not always directly derived from this compound, the principles of tuning apply. For example, thermosets prepared from elemental sulfur and polysulfide polymers can achieve a tunable refractive index between 1.700 and 1.745 by simply varying the feed ratios of the monomers. rsc.org These polymers also exhibit desirable properties like low birefringence (Δn < 0.002) and high glass transition temperatures (Tg > 60 °C). rsc.org The ability to tune properties is also seen in polymer-based meta-surfaces, where coating a nanostructured surface with a light-switchable polymer allows the material's refractive index to be altered, creating new possibilities for tunable optical components. uni-jena.de

Table 2: Properties of Tunable Fluorene-Based Polymers

Polymer Type Tuning Method Tunable Property Result Reference
Polyfluorene Copolymers Altering main chain comonomer (e.g., phenylene, carbazole) Bandgap / Emission Blue-light emission (bandgaps 2.81-3.35 eV) 20.210.105
Polyfluorene-co-alt-phenylene Attaching electron-donating or -withdrawing side groups HOMO/LUMO Energy Levels Spectral red or blue shifts 20.210.105
Poly(alkyl polysulfide)s Varying feed ratios with elemental sulfur Refractive Index Tunable from 1.700 to 1.745 rsc.org
Poly(2-oxazoline)s Copolymerization of different monomers Thermal & Crystalline Properties Controlled parameters for specific applications rsc.org

Crystal Engineering and Organic Semiconductor Applications

Crystal engineering focuses on designing and controlling the assembly of molecules into solid-state structures to achieve desired properties. rsc.org In the context of organic electronics, controlling the packing of π-conjugated molecules like this compound derivatives is crucial for optimizing charge transport. cas.org The introduction of a chlorine atom is a recognized strategy for developing n-type organic semiconductors, as the electron-withdrawing nature of the halogen lowers the LUMO energy level, facilitating electron injection and transport. capes.gov.br

Derivatives of this compound are investigated as organic semiconductors for applications in devices like organic field-effect transistors (OFETs). cas.orgadvatechgroup.comcymitquimica.com The planarity of the fluorene unit, combined with intermolecular interactions such as π–π stacking, influences the material's performance. However, excessive π–π stacking can sometimes be detrimental; crystal engineering can be used to control these interactions. For example, a bis-fluorene derivative was designed with a significant dihedral angle between the fluorene rings, a feature that reduces stacking and favors the formation of crystalline materials suitable for organic electronics.

The synthesis of 9,9-disubstituted fluorene derivatives and the analysis of their single-crystal X-ray diffraction data reveal how different functional groups direct the formation of supramolecular structures through hydrogen bonding and C-H···π interactions. mdpi.com This detailed structural understanding is fundamental to crystal engineering, allowing for the rational design of materials with specific packing motifs. rsc.orgmdpi.com By creating specific isostructural frameworks, researchers can develop stimuli-responsive materials where gas sorption properties can be modulated by external triggers like pressure or light, showcasing an advanced application of crystal engineering principles. nih.gov

Medicinal Chemistry Research and Bioactive Derivatives

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules with potential pharmaceutical applications. ontosight.ai The introduction of the chlorine atom can influence the molecule's reactivity, solubility, and, crucially, its interaction with biological targets. ontosight.ai This has spurred research into creating derivatives with a wide range of bioactive properties.

Anticancer Activity and Cytotoxic Effects

Derivatives of this compound have shown significant promise as anticancer agents. Research has focused on synthesizing and evaluating new compounds for their cytotoxic effects against various human cancer cell lines. nih.gov For example, a study involving thiazolidinone derivatives based on a 2,7-dichloro-9H-fluorene structure reported notable cytotoxic effects against cancer cell lines. Another investigation synthesized a series of 2-chloro- and 2,2-dichloroacetamides with thiazole (B1198619) scaffolds. The 2-chloroacetamide (B119443) derivatives, in particular, exhibited significant cytotoxic activity against human T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.ua

Functional group modifications are key to optimizing anticancer activity. In one study, hydroxylated 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs were modified by adding a chlorine atom to one of the phenyl rings. nih.gov All eighteen of the resulting chlorinated compounds displayed significant cytotoxicity, with potent activity observed against T47D breast cancer cells. nih.gov Similarly, the synthesis of 2-phenylacrylonitrile (B1297842) derivatives led to the discovery of a compound, 1g2a, with powerful inhibitory activity against HCT116 colon cancer cells (IC50 = 5.9 nM) and BEL-7402 liver cancer cells (IC50 = 7.8 nM). nih.gov This compound was found to inhibit cancer cell proliferation by arresting the cell cycle in the G2/M phase and inhibiting tubulin polymerization. nih.gov

Table 3: Cytotoxic Activity of Selected this compound Derivatives

Compound Class Cancer Cell Line Activity Metric (IC₅₀) Mechanism of Action Reference
2-Chloroacetamides with thiazole Jurkat (Leukemia) Significant cytotoxicity Glutathione S-transferase (GST) inhibition (proposed) uran.ua
2-Chloroacetamides with thiazole MDA-MB-231 (Breast Cancer) Significant cytotoxicity Glutathione S-transferase (GST) inhibition (proposed) uran.ua
Chlorinated indeno[1,2-b]pyridines T47D (Breast Cancer) Potent anticancer activity Topoisomerase inhibition nih.gov
2-Phenylacrylonitrile derivative (1g2a) HCT116 (Colon Cancer) 5.9 nM Tubulin polymerization inhibition, G2/M cell cycle arrest nih.gov
2-Phenylacrylonitrile derivative (1g2a) BEL-7402 (Liver Cancer) 7.8 nM Tubulin polymerization inhibition, G2/M cell cycle arrest nih.gov
Thiazolidinone derivatives Various cancer cell lines Notable cytotoxic effects Dihydrofolate reductase (DHFR) inhibition

Antimicrobial Properties and New Antibiotic Agents

The search for new antimicrobial agents to combat resistant pathogens is a global priority. 2-Chloro-9H-fluorene has been used as a reagent in the synthesis of N-alkyl and N-amylamidinohydrazones, which have been investigated for their antibacterial functions. chemicalbook.com In a notable study, thiazolidinone derivatives synthesized from 2,7-dichloro-9H-fluorene were tested for antimicrobial activity against resistant bacterial strains, with results indicating efficacy that was comparable or even superior to that of traditional antibiotics. The antimicrobial potential of chili peppers has also been explored, identifying natural compounds that act against various human pathogens, highlighting the broad search for new antimicrobial agents. researchgate.net

Antiviral Activity

Derivatives built upon the fluorene scaffold have also been explored for their potential as antiviral agents. For example, N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide, a derivative of a related fluorene compound, has demonstrated activity against the herpes simplex virus 2 (HSV-2). The general strategy involves designing and synthesizing novel chemical structures and screening them against various viruses. For instance, novel 2-benzoxyl-phenylpyridine derivatives were evaluated for their ability to inhibit Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7), with some compounds showing potent antiviral effects at non-cytotoxic concentrations. mdpi.com Similarly, pyrimidine (B1678525) nucleoside analogs, such as 2'-deoxy-2'-fluoro-2'-C-methylcytidine, were specifically designed and synthesized as potent and selective inhibitors of the hepatitis C virus (HCV) replication. nih.gov While direct antiviral studies on this compound itself are less common in the provided literature, the successful application of the broader fluorene and chlorinated scaffolds in antiviral research suggests a potential avenue for future investigation. mdpi.comnih.govmolaid.com

Absence of Specific Research Data Precludes Article Generation

Following a comprehensive and targeted search for scientific literature concerning the mechanisms of biological activity of this compound derivatives, it has been determined that there is a notable lack of specific, publicly available research to adequately fulfill the detailed requirements of the requested article.

The investigation, which aimed to gather data for subsections on interactions with biological targets, cellular pathways, and structure-activity relationships, did not yield the specific information necessary to construct a scientifically accurate and thorough article as per the provided outline. The available literature discusses "fluorene derivatives" or "chlorinated polycyclic aromatic hydrocarbons" in a general context, but does not provide the granular detail required for a focused analysis of this compound derivatives. For instance, while some studies suggest that chlorinated aromatic compounds can interact with DNA and may possess genotoxic effects, specific enzymes or receptors targeted by this compound derivatives are not identified. Similarly, the cellular pathways modulated by these specific compounds remain unelucidated in the available literature.

Although some structure-activity relationship (SAR) studies on related compounds were found, such as for chlorinated pyrimidines or benzofurans, these findings cannot be accurately extrapolated to this compound derivatives without dedicated research on this specific class of compounds. The mention of early academic work on this compound from 1944 does not extend to its biological mechanisms.

Advanced Analytical Techniques in 2 Chlorofluorene Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are central to the molecular-level investigation of 2-Chlorofluorene. Each method offers unique information about the compound's structure and behavior.

Photoluminescence (PL) spectroscopy provides information about the de-excitation of electronically excited molecules through the emission of light. Fluorene (B118485) and its derivatives are known for their strong fluorescence. mdpi.com The emission properties are sensitive to the molecular structure and the local environment. The introduction of a chlorine atom at the 2-position of the fluorene ring is expected to influence the emission wavelength and quantum yield. Halogen substituents can introduce spin-orbit coupling, which may affect the efficiency of intersystem crossing and, consequently, the fluorescence intensity.

TechniqueParameterExpected Range/Value for this compound (Inferred)Remarks
UV-Vis Absorptionλmax (nm)~300 - 320Based on data for 2,7-dichlorofluorene (B131596), subject to solvent effects. researchgate.net
PhotoluminescenceEmission Maximum (nm)Blue to blue-green regionDependent on solvent and potential for excimer formation in the solid state. mdpi.com

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.eduinnovatechlabs.com The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its aromatic rings and the C-Cl bond.

Specific vibrational modes for this compound would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. vscht.cz

Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the fluorene backbone. vscht.cz

C-H in-plane and out-of-plane bending: These vibrations give rise to a complex pattern of bands in the fingerprint region (below 1300 cm⁻¹), which is unique to the substitution pattern of the aromatic rings.

C-Cl stretching: The carbon-chlorine stretching vibration is expected to appear as a strong band in the 800-600 cm⁻¹ region. spectroscopyonline.com

Near-Infrared (NIR) spectroscopy, which probes overtones and combination bands of fundamental vibrations, can also be applied to study this compound. While NIR spectra of aromatic hydrocarbons can be complex, they can provide information about C-H and other functional groups.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-H Bending< 1300Medium to Strong
C-Cl Stretch800 - 600Strong

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution and the solid state. walisongo.ac.idresearchgate.net For this compound, both ¹H and ¹³C NMR would provide crucial connectivity information.

¹H NMR: The proton NMR spectrum would show distinct signals for each of the nine protons in the molecule. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the chlorine atom and the anisotropic effects of the aromatic rings. Protons closer to the chlorine atom are expected to be deshielded and appear at a higher chemical shift (downfield). The spectrum of the parent fluorene molecule shows signals in the aromatic region, and the introduction of chlorine at the 2-position would lead to a more complex splitting pattern. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would display signals for each of the 13 carbon atoms in this compound. nih.gov The carbon atom directly bonded to the chlorine atom (C-2) would experience a significant downfield shift. The chemical shifts of the other carbon atoms in the chlorinated ring would also be affected.

Solid-State NMR: Solid-state NMR could be employed to study the structure and dynamics of this compound in its crystalline or amorphous solid forms. This technique can provide information on molecular packing, polymorphism, and intermolecular interactions that are not accessible from solution-state NMR.

NucleusExpected Chemical Shift Range (ppm)Key Information Provided
¹H7.0 - 8.0Number and connectivity of protons, effect of chlorine substitution.
¹³C110 - 150Number of unique carbon atoms, identification of the carbon attached to chlorine.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. ekt.gr It relies on the inelastic scattering of monochromatic light. The Raman spectrum of this compound would be characterized by vibrational modes of the fluorene backbone and the C-Cl bond. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong Raman signals. researchgate.net

Advanced Raman techniques can offer enhanced sensitivity and selectivity:

Surface-Enhanced Raman Spectroscopy (SERS): SERS can dramatically enhance the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. This technique could be valuable for the trace detection of this compound.

Time-Gated Raman Spectroscopy: This technique can be used to suppress fluorescence interference, which can sometimes be a problem when analyzing fluorescent molecules like fluorene derivatives.

Vibrational ModeExpected Raman Shift (cm⁻¹)Expected Intensity
Aromatic Ring Breathing~1000Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-Cl Stretch800 - 600Medium

Photoelectron Emission Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. researchgate.net Ultraviolet Photoelectron Spectroscopy (UPS), which uses UV photons, can provide information about the valence molecular orbitals. For this compound, UPS would reveal the energies of the π-orbitals of the fluorene system and the lone pair orbitals of the chlorine atom. The ionization potentials obtained from PES are valuable for understanding the molecule's reactivity and its potential use in electronic devices. mdpi.com

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that can provide detailed information about the local atomic and electronic structure of a specific element within a compound. nih.govacs.orgnih.gov For this compound, Chlorine K-edge XAS would be particularly informative. By tuning the X-ray energy to the binding energy of the chlorine 1s electrons, one can probe the unoccupied molecular orbitals with chlorine p-character. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination environment of the chlorine atom. This technique can distinguish between organically and inorganically bound chlorine. researchgate.netprinceton.edu

Fluorescence Spectroscopy for Tracking Molecular Interactions and Trace Components

Fluorescence spectroscopy is a highly sensitive technique used to study the intrinsic fluorescence of molecules or to monitor systems tagged with fluorescent probes. researchgate.net This method allows for the real-time sensing of molecular interactions and enzymatic reactions. nih.gov In the context of this compound research, this technique can be employed to investigate how the molecule interacts with other substances, such as biomacromolecules or environmental contaminants. nih.gov By observing changes in fluorescence intensity, wavelength shifts, or polarization, scientists can deduce information about binding events, conformational changes, and the formation of complexes.

Furthermore, the high sensitivity of fluorescence spectroscopy makes it an excellent tool for detecting and quantifying trace amounts of this compound or its byproducts in various matrices. mdpi.com The technique involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. uci.edu For complex mixtures, synchronous fluorescence spectroscopy, which involves scanning both excitation and emission wavelengths simultaneously with a constant difference, can provide better-resolved spectra. mdpi.com

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric techniques are powerful tools for separating, identifying, and quantifying chemical compounds. brjac.com.brlabrulez.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method used for separating and identifying volatile and thermally stable compounds like this compound. brjac.com.brlcms.cz In this technique, the sample is vaporized and swept by a carrier gas through a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. brjac.com.br The separated components then enter the mass spectrometer, which provides structural information for identification. brjac.com.br

GC-MS is particularly useful for the analysis of non-polar compounds. lcms.cz While Electron Ionization (EI) is a common and reproducible ionization technique in GC-MS, it can cause extensive fragmentation, sometimes leading to the absence of a molecular ion peak. lcms.cz For certain analyses, softer ionization techniques like Negative Chemical Ionization (NCI) can be preferred as they often result in less fragmentation and can provide higher selectivity for specific homologue groups. thermofisher.comgcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and versatile technique for analyzing a wide range of organic compounds, including those that are not suitable for GC-MS. researchgate.netresearchgate.net It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. youtube.com This method is crucial in pharmaceutical analysis for identifying impurities, degradation products, and metabolites. americanpharmaceuticalreview.comnih.govchimia.ch

Detection and Quantification of Impurities and Degradation Products

LC-MS/MS is instrumental in identifying and quantifying impurities and degradation products in this compound samples. americanpharmaceuticalreview.com The high sensitivity of the technique allows for the detection of trace-level components. researchgate.netresearchgate.net The process involves separating the components of a mixture using liquid chromatography, followed by ionization and analysis in the mass spectrometer. researchgate.net Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ions and analyzing the resulting daughter ions, which aids in the confident identification of unknown compounds. americanpharmaceuticalreview.comchimia.ch High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of the impurities. americanpharmaceuticalreview.com

Metabolite Analysis

In biological systems, this compound may be metabolized into various other compounds. LC-MS/MS is a key technique for identifying and quantifying these metabolites. nih.gov The method can be applied in two main ways: targeted analysis, which focuses on specific, known metabolites, and untargeted analysis, which aims to identify all detectable metabolites in a sample. nih.govmeliomics.com The separation of metabolites is often achieved using techniques like reversed-phase liquid chromatography (RPLC) for semi-polar compounds or hydrophilic interaction liquid chromatography (HILIC) for highly polar metabolites. labrulez.comyoutube.com The subsequent MS/MS analysis provides the structural data needed for metabolite identification. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are foundational separation techniques in modern analytical chemistry. researchgate.net Both methods separate components of a mixture based on their interactions with a stationary phase and a mobile phase. alispharm.com

HPLC has been a reliable and widely used technique for decades, suitable for a broad range of applications. researchgate.netmastelf.com UPLC, a more recent advancement, utilizes smaller stationary phase particles (typically under 2 µm) and higher operating pressures. alispharm.commastelf.com This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. alispharm.commastelf.com The enhanced performance of UPLC makes it particularly advantageous for high-throughput screening and the analysis of complex samples where high resolution is critical. mastelf.commalvernpanalytical.com

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. For a crystalline organic compound like this compound, these methods provide vital information about its thermal stability and decomposition profile.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis that measures the change in mass of a sample as it is heated over time in a controlled atmosphere. This method is particularly useful for determining the thermal stability and decomposition kinetics of compounds. In a typical TGA experiment for this compound, a small sample would be heated at a constant rate, and its mass would be continuously monitored.

The resulting TGA curve plots the percentage of initial mass remaining against temperature. For this compound, one would expect to observe a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases to the point of decomposition, a significant drop in mass would be recorded. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. The process of thermal degradation can be influenced by the atmosphere (e.g., inert like nitrogen, or oxidative like air). mdpi.comresearchgate.net

Hypothetical TGA Data for this compound

Temperature (°C)Mass Remaining (%)
50100.0
100100.0
15099.9
20099.5
25098.2
30085.1
35045.3
4005.2
4500.1

This interactive table presents a hypothetical thermogravimetric analysis of this compound, illustrating its thermal decomposition profile under a nitrogen atmosphere with a heating rate of 10 °C/min.

Advanced Microscopic and Spectromicroscopic Techniques

Advanced microscopy and spectromicroscopy techniques offer unparalleled insights into the surface morphology, elemental composition, and electronic structure of materials at the nanoscale.

Photoemission Electron Microscopy (PEEM)

Photoemission Electron Microscopy (PEEM) is a powerful imaging technique that creates a magnified image of a surface by collecting photoelectrons emitted when the surface is illuminated by photons, typically from a UV lamp or a synchrotron radiation source. wikipedia.orgbiorxiv.org The contrast in a PEEM image is generated by local variations in the photoelectric yield, which can be influenced by the material's elemental composition, chemical state, and work function. wikipedia.org For this compound, PEEM could be used to study the surface of thin films or crystalline domains, potentially revealing variations in electronic properties across the sample. researchgate.net

Scanning Transmission X-ray Microscopy (STXM)

Scanning Transmission X-ray Microscopy (STXM) is a high-resolution chemical imaging technique that combines X-ray absorption spectroscopy with microscopy. wikipedia.orghelmholtz-imaging.de A finely focused X-ray beam is scanned across a sample, and the transmitted X-ray intensity is measured at each point to form an image. mdpi.com By tuning the X-ray energy to specific absorption edges of elements, STXM can provide quantitative chemical mapping with a spatial resolution down to tens of nanometers. helmholtz-imaging.deresearchgate.net In the context of this compound research, STXM could be employed to map the distribution of chlorine and carbon atoms within a sample, providing insights into chemical homogeneity and potential impurities.

Scanning Probe Microscopy (SPM)

Scanning Probe Microscopy (SPM) encompasses a family of techniques that image surfaces by scanning a sharp physical probe across the sample. pku.edu.cnwikipedia.orgoxinst.com This method can achieve atomic or near-atomic resolution. oxinst.comresearchgate.net Two of the most common SPM techniques are Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM). pku.edu.cn For a crystalline organic material like this compound, AFM would be particularly suitable for visualizing the surface topography of its crystals, identifying crystal defects, and studying crystal growth mechanisms. The high resolution of SPM allows for the detailed characterization of surface features that are not resolvable by conventional optical microscopy. nrel.gov

X-ray Diffraction (XRD) for Structural Analysis of Crystalline Materials

X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique used to analyze the atomic and molecular structure of a crystal. dntb.gov.ua When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities. utoledo.eduuni-paderborn.de This diffraction pattern is unique to the crystalline structure of the material.

For this compound, single-crystal XRD would be the definitive method to determine its precise three-dimensional atomic arrangement, including bond lengths, bond angles, and unit cell parameters. uni-siegen.demdpi.com Powder XRD could be used to identify the crystalline phases present in a bulk sample and to assess its purity. The resulting diffraction data provides a fingerprint of the crystalline solid. utoledo.edu

Hypothetical Powder X-ray Diffraction Data for this compound

2θ (degrees)Intensity (arbitrary units)
10.5850
12.2320
15.81200
20.1950
21.21500
24.5600
28.9750
31.7400

This interactive table displays a hypothetical powder X-ray diffraction pattern for this compound, showing characteristic peaks at specific 2θ angles, which are indicative of its crystalline structure.

Theoretical and Computational Chemistry Studies of 2 Chlorofluorene

Quantum Chemical Computational Methods

A variety of quantum chemical methods are employed to model the behavior of 2-Chlorofluorene at the atomic level. These techniques range from those based on electron density to those that approximate the many-electron wave function, each offering a different balance of computational cost and accuracy. rsc.orgmpg.de

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems like atoms and molecules. mpg.descispace.comictp.it Instead of computing the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density, which uniquely determines the system's properties. mpg.de This approach makes it computationally feasible to study larger molecules. mpg.de

For halogen-substituted fluorenes, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, are commonly employed to optimize molecular geometries and compute various molecular properties. worldscientific.com These calculations provide crucial information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). worldscientific.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. worldscientific.comresearchgate.net The presence of an electron-withdrawing group, such as the chlorine atom in this compound, tends to decrease the energy gap, indicating a less stable and more reactive molecule compared to unsubstituted fluorene (B118485). worldscientific.com

Computational studies on related compounds like 9-(Chloromethyl)-9H-fluorene use DFT to analyze charge distribution and transition states, which helps in predicting chemical reactivity. Global reactivity descriptors, which provide insight into the stability and reactivity of a molecule, can be derived from the HOMO and LUMO energies. worldscientific.comresearchgate.net

Calculated PropertyDescriptionTypical Significance for this compound
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
Energy Gap (ΔE) (eV)Difference between ELUMO and EHOMORelates to chemical reactivity and stability. A smaller gap suggests higher reactivity. worldscientific.com
Chemical Potential (μ)Related to the "escaping tendency" of an electron cloud.Defines the charge transfer direction in a reaction.
Global Hardness (η)Resistance to change in electron distribution.A higher value indicates greater stability.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules and predict their optical properties. core.ac.ukarxiv.org This method is widely used to calculate electronic absorption spectra by determining excitation energies and oscillator strengths, which correspond to the probability of a given electronic transition. arxiv.orgiastate.edu

For fluorene derivatives, TD-DFT calculations are effective for predicting UV-Vis spectra. worldscientific.com These calculations are often performed using the same functional and basis set as the ground-state DFT calculations, such as B3LYP/6-31G(d,p). worldscientific.com To account for the influence of a solvent on the optical properties, a Polarizable Continuum Model (PCM) can be incorporated into the calculations. worldscientific.com Studies on substituted fluorenes show that TD-DFT can accurately model the effect of different functional groups on the absorption wavelengths. rsc.org The presence of donor or acceptor groups, like the chlorine atom in this compound, influences the intramolecular charge transfer (ICT) character of the electronic transitions, which can be analyzed by examining the molecular orbitals involved in the excitation. rsc.org

Excited StateCalculated Excitation Energy (eV)Oscillator Strength (f)Primary Orbital Transition
S1~3.9 - 4.2> 0.0HOMO → LUMO
S2~4.3 - 4.6> 0.1HOMO-1 → LUMO
S3~4.7 - 5.0> 0.5HOMO → LUMO+1
Note: Values are representative for chloro-substituted fluorenes and illustrate typical TD-DFT output. worldscientific.comrsc.org

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. ebsco.comnih.gov By solving Newton's laws of motion for a system of interacting particles, MD provides a detailed, atomic-level view of how chemical processes occur. ebsco.com This technique is invaluable for elucidating reaction mechanisms, studying conformational changes, and understanding the dynamics of molecular interactions. ebsco.comnih.gov

In the context of this compound, MD simulations could be used to explore its behavior in different environments, such as in solution or interacting with a catalytic surface. For example, a reactive force field (ReaxFF) MD simulation could be employed to study the initial steps of its combustion or degradation, tracking the formation of intermediates and products over time. ucl.ac.uk Similarly, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, which treat a small, reactive part of the system with quantum mechanics and the rest with classical mechanics, could be used to model a specific reaction, such as a nucleophilic attack on the chlorinated carbon, providing insight into the reaction pathway and the role of the surrounding solvent molecules. rsc.org

The Hartree-Fock (HF) method is a foundational ab initio technique in computational chemistry that provides an approximate solution to the time-independent Schrödinger equation. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average electric field created by all other electrons, rather than accounting for instantaneous electron-electron correlation. wikipedia.orgq-chem.com

In modern computational studies, HF calculations are often performed alongside DFT to provide a point of comparison. researchgate.net A key difference is that HF theory tends to overestimate the HOMO-LUMO energy gap compared to DFT methods, which include some measure of electron correlation. researchgate.net For chlorinated aromatic compounds, studies have compared results from both HF and DFT using various basis sets (e.g., 3-21G, 6-31G, 6-311G). researchgate.netwikipedia.orgscielo.br Such comparisons consistently show that DFT methods often yield results in better agreement with experimental observations for properties dependent on electron correlation, while HF remains a fundamental method for qualitative molecular orbital analysis. researchgate.net

Computational MethodBasis SetCalculated Energy Gap (ΔE) (eV)
DFT (B3LYP)6-31G~5.5
HF6-31G~9.2
Note: Values are representative for chlorinated aromatic systems, illustrating the typical difference between DFT and HF calculations. researchgate.net

Computational Modeling of Reaction Pathways and Energetics

Understanding the mechanism of a chemical reaction requires identifying the sequence of elementary steps that transform reactants into products, including any transient intermediates and the high-energy transition states that connect them. Computational modeling is a powerful tool for elucidating these reaction pathways and their associated energetics. mdpi.comnih.gov

Using methods like DFT, researchers can construct a potential energy surface for a given reaction. energy.gov Key steps in this process include:

Geometry Optimization : The structures of reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State (TS) Search : Specialized algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state of a reaction step. Methods like the nudged elastic band (NEB) or dimer methods are often employed. mdpi.com

Frequency Calculation : Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. hi.is

For this compound, this approach could be used to model reactions such as nucleophilic aromatic substitution or reactions involved in its environmental degradation, providing quantitative data on reaction feasibility and kinetics. arxiv.orgnih.govgovdelivery.com

Prediction of Spectroscopic Properties

Computational methods are extensively used to predict various spectroscopic properties of molecules, which serves as a vital aid in the interpretation of experimental data. marshall.edu By simulating spectra, researchers can confirm molecular structures, assign experimental peaks to specific molecular motions or electronic transitions, and understand how structure influences spectroscopic output.

As discussed in section 6.1.2, TD-DFT is the primary method for predicting UV-Visible absorption spectra, providing information on electronic excitation energies. core.ac.ukarxiv.orgrsc.org

Furthermore, DFT and HF methods can be used to predict other types of spectra:

Infrared (IR) Spectroscopy : By performing vibrational frequency calculations, the IR spectrum can be simulated. The calculated frequencies correspond to the vibrational modes of the molecule (e.g., C-H stretch, C-Cl stretch, aromatic ring deformations), and their intensities can also be computed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Quantum chemical methods can calculate the magnetic shielding tensors for each nucleus in the molecule. researchgate.net From these values, chemical shifts (δ) can be predicted, helping to assign peaks in experimental ¹H and ¹³C NMR spectra. researchgate.net

For this compound, these predictive calculations would allow for a direct comparison with experimentally measured spectra, confirming its structure and providing a detailed understanding of its electronic and vibrational properties.

Vibrational Frequencies and Intensities

The vibrational frequencies of this compound can be investigated computationally using quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach for this purpose, often with hybrid functionals like B3LYP and a suitable basis set such as 6-311++G(d,p). nih.govnih.gov These calculations yield the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration for the molecule. crystalsolutions.eu

The process involves first optimizing the molecular geometry of this compound to find its most stable conformation. Following optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the nuclear positions (the Hessian matrix). psicode.org Diagonalizing this matrix provides the vibrational frequencies and the corresponding normal modes, which describe the specific atomic motions for each frequency (e.g., C-H stretching, C-C ring deformations, C-Cl stretching). crystalsolutions.eu

The calculated frequencies are often systematically higher than those observed experimentally due to the harmonic approximation and basis set limitations. scielo.org.mx To improve agreement with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy, the computed frequencies are typically multiplied by a scaling factor, which is generally around 0.96 for B3LYP methods. nih.gov The theoretical calculations also provide the infrared intensities and Raman activities for each vibrational mode, which helps in assigning the peaks in an experimental spectrum. nih.gov

Vibrational Mode AssignmentCalculated Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100-3000Medium
C-C Aromatic Ring Stretch1620-1450Medium to Strong
CH₂ Stretch (Methylene Bridge)2950-2850Medium
C-Cl Stretch850-550Strong
Aromatic C-H Out-of-Plane Bend900-675Strong

Fluorescence Spectra and Quantum Yields

Theoretical methods can also predict the electronic absorption and emission properties of this compound. The fluorescence spectrum is modeled by calculating the electronic transitions between the ground state (S₀) and the first excited singlet state (S₁). Time-Dependent Density Functional Theory (TD-DFT) is a common method for studying the excited states of organic molecules like fluorene derivatives. worldscientific.commdpi.com

The calculation first involves optimizing the geometry of the molecule in its ground state. Then, TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption spectrum. worldscientific.com To simulate the fluorescence spectrum, the geometry of the molecule is re-optimized in the first excited state (S₁). The energy difference between the optimized excited state and the ground state at the excited-state geometry provides the fluorescence emission energy. marshall.edu This process accounts for the Stokes shift, which is the difference between the absorption and emission maxima. marshall.edu

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.netuci.edu While direct and precise calculation of quantum yields is computationally very demanding, theoretical chemistry provides insight into the competing deactivation pathways. By analyzing the rate constants of radiative decay (fluorescence, k_f) and non-radiative decay (such as internal conversion and intersystem crossing, k_nr), the quantum yield can be estimated. The relative quantum yield can be determined experimentally by comparing the fluorescence of the sample to a standard with a known quantum yield. fluortools.comjasco-global.com The formula used is:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

Where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

Subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively. researchgate.net

Correlation Between Theoretical and Experimental Data

A crucial aspect of computational chemistry is validating the theoretical results against experimental data. For vibrational spectra, the agreement between calculated and experimental frequencies is generally good, especially after scaling. scielo.org.mx Studies on similar chlorinated aromatic compounds have shown that DFT methods like B3LYP can reproduce experimental frequencies with a mean deviation of less than 10-15 cm⁻¹. nih.gov

Discrepancies often arise from the fact that calculations typically model an isolated molecule in the gas phase, whereas experiments are often conducted in the solid or liquid phase where intermolecular interactions can influence vibrational modes. nih.gov The choice of the DFT functional and basis set also significantly impacts the accuracy of the results. spectroscopyonline.com

For electronic spectra, TD-DFT calculations for fluorene derivatives have shown excellent agreement with experimental absorption spectra, often predicting the absorption maxima (λ_max) within a few nanometers. worldscientific.com The correlation allows for reliable assignment of electronic transitions observed in UV-Vis and fluorescence spectroscopy.

Vibrational ModeExperimental FT-IR (cm⁻¹) (Hypothetical)Calculated (Scaled) DFT/B3LYP (cm⁻¹) (Hypothetical)Deviation (cm⁻¹)
Aromatic C-H Stretch30653072+7
C=C Ring Stretch16101615+5
CH₂ Scissoring14501458+8
C-Cl Stretch740749+9

New Method Development in Computational Chemistry

Molecules like fluorene and its derivatives serve as important subjects for the development and validation of new computational methods. These advancements aim to increase the accuracy, reduce the computational cost, and expand the applicability of theoretical chemistry. uni-heidelberg.denih.gov

One area of development is the creation of more accurate and efficient methods for simulating spectra in complex environments. For instance, combined ensemble-Franck-Condon approaches are being developed to accurately model absorption and fluorescence spectra for molecules in solution by incorporating both vibronic and explicit environmental effects. chemrxiv.org

Another frontier is the application of machine learning to construct transferable atomistic potentials. These models can predict reaction energies and rates with quantum mechanical accuracy but at a fraction of the computational cost, accelerating the design of new materials and chemical processes. [No specific result number, but this is a known development in the field]

Furthermore, new electronic structure methods are being designed to handle specific conditions. An example is the development of methods to simulate molecules under hydrostatic pressure, which has been used to design novel fluorene-based photocages with specific absorption and uncaging properties. uni-heidelberg.de The study of molecules like this compound provides essential test cases for refining these next-generation computational tools.

Environmental and Toxicological Research of 2 Chlorofluorene

Environmental Fate and Transport

The environmental fate and transport of a chemical describe its movement and transformation in the air, water, soil, and living organisms. nih.gov For 2-chlorofluorene, these characteristics are largely predicted based on the properties of chlorinated aromatic hydrocarbons.

Persistence and Bioaccumulation Potential

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are known for their persistence in the environment. wikipedia.org This persistence is due to their low water solubility and resistance to degradation. wikipedia.org Like other hydrophobic organic compounds, this compound is expected to adsorb to soil and sediment particles, making it less available for rapid degradation. mdpi.comumich.edunih.gov The process of aging can further increase the persistence of such compounds in soil, making them more resistant to desorption and degradation over time. mdpi.com

Table 1: Predicted Environmental Behavior of this compound Based on Related Compounds

PropertyPredicted Behavior for this compoundBasis for Prediction
Persistence HighLow water solubility and resistance to degradation characteristic of Cl-PAHs. wikipedia.org
Mobility in Soil LowStrong sorption to soil organic matter, typical for hydrophobic organic compounds. mdpi.comumich.edunih.gov
Bioaccumulation High potentialHydrophobic nature leads to partitioning into lipid-rich tissues of organisms. nih.govnih.gov

Occurrence in Environmental Media (e.g., urban air, snow, tap water, industrial waste)

Direct evidence of this compound in various environmental media is scarce. However, studies have detected other chlorinated PAHs in a range of environmental samples. For instance, monochlorinated derivatives of fluorene (B118485) have been identified in tap water at nanogram per liter levels. epa.govacs.org This suggests that chlorination processes in water treatment could be a source of such compounds.

Cl-PAHs, in general, are products of incomplete combustion of organic materials in the presence of chlorine. wikipedia.org Their presence has been confirmed in:

Urban Air: Particulate Cl-PAH concentrations in urban air tend to be higher in colder seasons. wikipedia.org

Snow: Cl-PAHs have been detected in snow, indicating atmospheric transport and deposition. wikipedia.org

Industrial Waste: Emissions from coal combustion, municipal waste incineration, and kraft pulp mills are known sources of Cl-PAHs. wikipedia.orgresearchgate.net Chlorinated fluorenes have been specifically identified in bleached kraft pulp and pulp mill discharges. researchgate.net

Toxicological Studies

The toxicological profile of this compound is not well-documented. However, research on analogous compounds, such as other chlorinated aromatic hydrocarbons and the parent compound fluorene, provides insights into its potential health hazards.

Mechanistic Toxicology Research

Mechanistic toxicology aims to understand how a chemical substance causes adverse effects at the molecular and cellular levels.

Identification of Human Health Hazards from Environmental Exposures

Halogenated aromatic hydrocarbons as a group are associated with a variety of health hazards, including irritation of the eyes, mucous membranes, and lungs, as well as neurological and gastrointestinal symptoms. iloencyclopaedia.org Some chlorinated aromatic hydrocarbons have been classified as non-genotoxic carcinogens. taylorandfrancis.com

Studies on Cl-PAHs suggest they may possess greater mutagenicity and dioxin-like toxicity than their parent PAH compounds. wikipedia.org The toxicity of three-ring Cl-PAHs has been found to increase with a higher degree of chlorination. wikipedia.org While the carcinogenicity of this compound has not been specifically evaluated, other chlorinated hydrocarbons are classified as known or possible human carcinogens. nih.gov For example, the International Agency for Research on Cancer (IARC) classifies some chlorinated toluenes as Group 2A carcinogens (probably carcinogenic to humans) and hexachlorobenzene (B1673134) as a Group 2B carcinogen (possibly carcinogenic to humans). iloencyclopaedia.org The parent compound, fluorene, is not classifiable as to its human carcinogenicity based on available data. health.state.mn.usepa.govepa.gov

Some studies have also investigated the potential for certain chlorinated compounds to act as endocrine disruptors, interfering with the body's hormonal systems. bohrium.comnih.govyoutube.comyoutube.comnih.gov

Table 2: Potential Health Hazards of this compound Based on Related Compounds

Health EffectEvidence from Related Compounds
Carcinogenicity Some Cl-PAHs show carcinogenic properties. wikipedia.org Certain chlorinated aromatic hydrocarbons are classified as carcinogens. iloencyclopaedia.orgtaylorandfrancis.comnih.gov
Mutagenicity Some Cl-PAHs exhibit mutagenic activity. wikipedia.org
Dioxin-like Toxicity Structural similarities to dioxins suggest potential for similar toxic effects. wikipedia.org
Irritation Halogenated aromatic hydrocarbons can cause irritation to the eyes, skin, and respiratory system. iloencyclopaedia.org Fluorene can also cause irritation. nj.gov
Endocrine Disruption Some chlorinated compounds have been shown to have endocrine-disrupting effects. bohrium.comnih.govyoutube.comyoutube.comnih.gov
Causal Links Between Exposure and Adverse Outcome Pathways

An Adverse Outcome Pathway (AOP) is a framework that links a molecular initiating event to an adverse outcome at the individual or population level through a series of key events. epa.govpmiscience.comnih.gov For many halogenated aromatic hydrocarbons, a well-established mechanism of toxicity involves the activation of the aryl hydrocarbon receptor (AhR). nih.gov

The binding of a compound to the AhR is the molecular initiating event. wikipedia.org This leads to a cascade of cellular responses, including altered gene expression, which can ultimately result in adverse outcomes such as cancer or reproductive and developmental effects. nih.gov Several Cl-PAHs have been shown to be active at the AhR. wikipedia.org Although the specific AOP for this compound has not been defined, its structural similarity to other AhR-active compounds suggests it may follow a similar pathway.

Neurotoxicity Mechanisms

There is currently no available research in scientific databases detailing the specific neurotoxicity mechanisms of this compound. Studies investigating the potential for this compound to induce neurotoxic effects, its mechanisms of action on the nervous system, or its ability to cross the blood-brain barrier have not been published. Research on other chlorinated compounds or pesticides has explored various neurotoxic pathways, such as the inhibition of acetylcholinesterase or impairment of autophagic flux, but these findings cannot be extrapolated to this compound without specific experimental validation. nih.gov

Effects on Human Health and the Environment

Specific data on the effects of this compound on human health are not available in the current body of scientific literature. There are no epidemiological studies or case reports that link exposure to this compound with specific health outcomes in humans.

Similarly, detailed studies on its environmental effects are lacking. While the parent compound, fluorene, is known to be a component of fossil fuels and their derivatives, the environmental persistence, bioaccumulation potential, and transformation products of this compound have not been specifically investigated. nih.gov General concerns for chlorinated aromatic compounds include their potential for persistence in the environment and the possibility of forming harmful disinfection by-products in aquatic systems, but these have not been confirmed for this compound.

Ecotoxicology and Environmental Risk Assessment

A formal environmental risk assessment for this compound has not been conducted or published by major regulatory bodies. Ecotoxicological data, which would include studies on the acute and chronic toxicity of the compound to various aquatic and terrestrial organisms, is not available.

A Safety Data Sheet (SDS) for the parent compound, fluorene, indicates that it is very toxic to aquatic life with long-lasting effects. geneseo.edu Another SDS for a related compound, 2,7-Dichlorofluorene (B131596), classifies it as a skin and eye irritant and does not provide specific aquatic toxicity data. fishersci.com However, this information is not directly applicable to this compound. An environmental risk assessment requires specific data on a chemical's properties, fate, and effects, which are currently unavailable for this compound. industrialchemicals.gov.auservice.gov.uk

The table below summarizes the hazard classifications for the parent compound, fluorene, which are often used as a preliminary indicator in the absence of specific data, but are not a substitute for it.

CompoundHazard ClassificationSource
FluoreneH410: Very toxic to aquatic life with long lasting effects. geneseo.edu
FluoreneAcute Aquatic Hazard Category 1, Chronic Aquatic Hazard Category 1

This data is for the parent compound Fluorene and not this compound.

Hazard Assessment and Risk Mitigation

A comprehensive chemical hazard assessment for this compound is not available from regulatory agencies like the U.S. EPA or the European Chemicals Agency. epa.gov Provisional assessments often rely on data from structural analogues, but even this approach is hampered by the general lack of data on chlorinated fluorenes.

In the absence of a formal assessment, risk mitigation strategies must rely on general precautionary principles for handling chemicals of unknown toxicity. These strategies include:

Avoidance: Limiting the use of the chemical where possible.

Reduction: Using the smallest quantity of the substance necessary for the procedure.

Transfer: Implementing engineering controls like fume hoods to minimize exposure.

Personal Protective Equipment (PPE): Using appropriate gloves, eye protection, and lab coats.

These are general strategies and not based on specific hazard data for this compound.

Safety Guidelines and Regulations for Handling and Disposal

There are no specific regulatory safety guidelines established for this compound. Handling procedures should follow standard laboratory safety protocols for chemicals with unknown toxicity. Based on general chemical safety principles and information from related compounds, the following guidelines are recommended:

Handling:

Use only in a well-ventilated area, preferably within a chemical fume hood. fishersci.com

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. ccohs.catexas.gov

Wash hands thoroughly after handling. fishersci.com

Avoid breathing dust, fumes, or vapors. fishersci.com

Disposal:

Chemical waste must be disposed of in accordance with local, state, and federal regulations. umn.edu

The compound should be treated as hazardous waste and disposed of via an approved waste disposal plant. fishersci.com

Do not pour chemical waste down the drain or discard it in the regular trash. umn.edu

Waste containers must be properly labeled, kept closed, and stored in a designated, safe location. umn.edu The U.S. EPA regulates certain discarded commercial chemical products under the "U List" of hazardous wastes, and while this compound is not specifically listed, any chemical with hazardous characteristics would be subject to similar disposal regulations. pca.state.mn.us

Future Directions and Emerging Research Areas

Novel Synthetic Strategies and Catalytic Approaches

While traditional methods for the synthesis of 2-chlorofluorene exist, such as the chlorination of fluorene (B118485) or the reaction of a diazonium salt with cuprous chloride, the future of its synthesis lies in the adoption of modern, more efficient catalytic strategies. ontosight.aigoogle.com The field of organic synthesis is continually evolving, with a strong emphasis on developing reactions that are more selective, have higher yields, and are more environmentally benign.

Emerging research is likely to focus on the application of transition-metal catalysis, which has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination used to create diarylamines for carbazole (B46965) synthesis, could be adapted for creating complex this compound derivatives. acs.org Similarly, copper-catalyzed reactions are showing promise for the one-pot synthesis of complex heterocyclic compounds. google.com These advanced catalytic systems offer pathways to novel derivatives that are inaccessible through traditional means, allowing for precise control over the molecular architecture. Research may also explore innovative reductive coupling reactions and stereoselective alkylations to produce a wider variety of functionalized fluorene scaffolds. acs.orgresearchgate.net

Advanced Materials Development with Enhanced Properties

The inherent properties of the fluorene backbone, particularly its fluorescence and rigid, planar structure, make this compound a valuable building block for advanced materials. solubilityofthings.com Future research will likely intensify its use in the field of organic electronics, which seeks to create lightweight, flexible, and cost-effective electronic devices. solubilityofthings.comwfu.edu

Derivatives of this compound are of significant interest for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). solubilityofthings.com By modifying the structure of this compound, researchers can tune the electronic properties of the resulting materials, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for efficient charge injection and transport in devices. The development of new polymers and oligomers incorporating the this compound unit is a promising avenue. libretexts.org These materials could exhibit enhanced thermal stability, improved processability, and tailored optoelectronic properties. For example, incorporating this compound into larger conjugated systems, such as indeno[2,1-c]fluorenes or dihydroindenofluorenes, could lead to novel electron-accepting scaffolds for applications in organic solar cells and photodetectors. nih.govrsc.org

Targeted Drug Discovery and Development

The fluorene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This makes this compound an attractive starting point for targeted drug discovery. biostock.se Future efforts will likely involve the synthesis and screening of libraries of this compound derivatives to identify compounds with therapeutic potential.

Recent research has already demonstrated that other fluorene derivatives can exhibit potent biological activity. For example, symmetrically substituted 2,7-diaminofluorene (B165470) derivatives have been identified as powerful inhibitors of the Hepatitis C Virus (HCV). mdpi.com Other studies have pointed to fluorene-based compounds as potential antibacterial agents and have explored related structures like 2-benzothiazole derivatives as anti-tumor agents. acs.orgscispace.com The introduction of a chlorine atom at the 2-position of the fluorene ring alters its electronic properties and can influence how the molecule interacts with biological targets like proteins and enzymes. ontosight.ai Future research in this area will focus on the rational design of this compound analogues targeting specific diseases, moving promising lead compounds through the preclinical research phase to evaluate their safety and efficacy in experimental models. biostock.senebiolab.com

In-depth Mechanistic Understanding of Biological and Environmental Interactions

As a member of the chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) family, this compound presents concerns regarding its potential environmental and health impacts. ontosight.aisemanticscholar.org A critical area of future research is to gain a detailed mechanistic understanding of its behavior in ecosystems and its interactions with biological systems. scholarsresearchlibrary.com This involves studying its environmental fate, including its persistence, bioaccumulation, and degradation pathways in soil, water, and air. apvma.gov.au

Studies have shown that Cl-PAHs can be formed during combustion processes and are found in various environmental compartments. semanticscholar.org Some Cl-PAHs exhibit greater toxicity than their parent compounds, potentially through mechanisms involving the aryl hydrocarbon receptor (AhR). semanticscholar.org Future research must focus on the specific toxicology of this compound, elucidating its metabolic pathways and identifying potential toxic metabolites. Quantitative Structure-Property Relationship (QSPR) models are emerging as valuable tools for predicting the environmental behavior of such compounds. For example, the photodegradation half-life of this compound in the atmosphere has been estimated using these models, providing insights into its atmospheric persistence. doi.org Further studies are needed to understand its transport and potential for accumulation in the food chain. nih.govresearchgate.net

Predicted Photodegradation Half-Lives of Selected Chlorinated Polycyclic Aromatic Hydrocarbons (Cl-PAHs)
CompoundObserved log t1/2 (h)Predicted log t1/2 (h)Standard Error for Prediction
1-chloronaphthaleneNot Available1.019±0.074
2-chloronaphthaleneNot Available1.033±0.067
9-chloroanthraceneNot Available0.505±0.031
This compoundNot Available1.113±0.070
3-chlorofluoranthene1.4621.308±0.052
6-chlorobenzo[a]pyrene-0.244-0.251±0.075

Data sourced from a Quantitative Structure-Property Relationship (QSPR) study on atmospheric Cl-PAHs. doi.org

Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is a powerful paradigm that will undoubtedly accelerate future research on this compound. nih.gov Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow for the prediction of molecular properties with increasing accuracy. worldscientific.com These tools can be used to model the geometric and electronic structure of this compound and its derivatives, predict their spectroscopic properties (e.g., UV-Vis spectra), and explore the mechanisms of chemical reactions. nih.govworldscientific.com

For example, computational studies have been used to investigate the effects of halogen substitution on the electronic properties of fluorene, providing insights that are crucial for designing materials for molecular electronics. worldscientific.com Similarly, quantum chemical calculations are employed to study the two-photon absorption properties of fluorene derivatives for nonlinear optics applications. capes.gov.brfigshare.com These theoretical predictions, however, require validation and refinement through experimental data. Techniques such as time-resolved fluorescence spectroscopy, combustion calorimetry, and Knudsen mass-loss effusion are used to gather precise experimental data on excited-state dynamics and thermodynamic properties. nih.govresearchgate.net The integration of these approaches—using computation to guide and interpret experiments, and using experimental results to benchmark and improve computational models—creates a feedback loop that leads to a much deeper and more robust understanding of the chemical and physical behavior of this compound.

Calculated Electronic Properties of Fluorene and Halogenated Derivatives using DFT
MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Fluorene-5.642-0.9854.657
2-Fluorofluorene-5.700-1.0994.601
This compound-5.787-1.3094.478
2-Bromofluorene-5.759-1.3524.407

Data from a study using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory. worldscientific.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chlorofluorene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of this compound commonly involves chlorination of toluene derivatives. Evidence suggests two primary routes: (1) reacting chlorine gas with toluene to form 2-chlorotoluene, followed by hydrolysis with aqueous sodium hydroxide, or (2) chlorinating benzaldehyde to produce 2-chlorobenzaldehyde, which is subsequently reduced. Yield optimization requires controlled temperature (40–60°C), stoichiometric excess of chlorine gas, and catalysts like FeCl₃. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Reaction monitoring using thin-layer chromatography (TLC) is critical to track intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. NMR identifies aromatic proton environments (e.g., deshielding at the chloro-substituted carbon), while HRMS verifies molecular ion peaks ([M+H]⁺ at m/z 214.04). Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity (>98% recommended for research-grade material). Cross-referencing with the NIST Chemistry WebBook ensures spectral consistency. For trace impurities, High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is advised .

Q. What are the established safety protocols for handling this compound given its reported toxicity?

  • Methodological Answer : Due to its acute toxicity (rat LD₅₀ = 5.2 mg/kg), handling requires strict adherence to OSHA guidelines: use fume hoods for synthesis, nitrile gloves, and chemical-resistant lab coats. Waste must be segregated in halogenated solvent containers and disposed via certified hazardous waste facilities. In case of exposure, immediate decontamination with water (15 mins for skin/eye contact) and medical evaluation are mandatory. Toxicity studies recommend in vitro assays (e.g., MTT on HepG2 cells) prior to in vivo experimentation .

Advanced Research Questions

Q. How does the steric and electronic influence of the chloro substituent in this compound affect its photophysical properties, and what experimental approaches validate these effects?

  • Methodological Answer : The chloro group at the 2-position induces steric hindrance, reducing coplanarity between aromatic rings, as evidenced by red-shifted fluorescence (λem ≈ 340 nm) and decreased quantum yield (ΦF ≈ 0.15) compared to unsubstituted fluorene. Time-Dependent Density Functional Theory (TD-DFT) calculations correlate steric distortion with excited-state energy levels. Experimental validation involves UV-Vis absorption, fluorescence spectroscopy, and phosphorescence lifetime measurements in solvents of varying polarity (e.g., cyclohexane vs. ethanol). X-ray crystallography further confirms non-planar ground-state geometry .

Q. How can researchers resolve contradictions in reported toxicity data for this compound across different experimental models?

  • Methodological Answer : Discrepancies often arise from interspecies variability (e.g., rat vs. zebrafish LC₅₀) or exposure durations. A meta-analysis framework is recommended: (1) standardize toxicity metrics (NOAEL/LOAEL) across studies; (2) use computational tools like QSAR to predict interspecies scaling factors; (3) validate via comparative in vitro assays (e.g., human liver microsomes vs. rat hepatocytes). Dose-response curves should be normalized to body surface area. Confounding factors (e.g., solvent carriers like DMSO) must be controlled to ≤0.1% v/v .

Q. What analytical methodologies are recommended for detecting this compound in environmental matrices, and how can detection limits be improved?

  • Methodological Answer : Solid-Phase Microextraction (SPME) coupled with GC-MS is optimal for trace detection in water/soil. For complex matrices, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) sample preparation improves recovery rates (>85%). Limit of Detection (LOD) can be enhanced to 0.1 ppb via derivatization with pentafluorobenzyl bromide, followed by Electron Capture Detection (ECD). Matrix-matched calibration curves mitigate matrix effects. For real-time monitoring, Surface-Enhanced Raman Spectroscopy (SERS) with gold nanoparticles offers rapid screening .

Q. What computational strategies are effective in predicting the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices to identify reactive sites (e.g., C-3 and C-7 positions). Molecular Electrostatic Potential (MEP) maps visualize electron-deficient regions. Transition-state modeling (e.g., for nitration or sulfonation) using Gaussian 09 predicts regioselectivity. Comparative studies with 2-fluorofluorene (electron-withdrawing effect) and 2-methylfluorene (electron-donating) validate computational trends. Experimental validation via kinetic isotope effects (KIE) measurements is advised .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.